2H,3H-furo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
2H,3H-furo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, which imparts unique chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-furo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H,3H-furo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2H,3H-furo[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2H,3H-furo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), leading to the disruption of key cellular signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
2H,3H-furo[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid: Similar in structure but lacks the fused furan ring, resulting in different chemical and biological properties.
Furo[3,2-b]pyridine-2-carboxylic acid: A structural isomer with the furan ring fused at a different position, leading to variations in reactivity and applications.
Indole derivatives: These compounds also contain fused ring systems and exhibit diverse biological activities, but their core structure is based on an indole rather than a furan-pyridine fusion.
Properties
CAS No. |
1780692-47-8 |
---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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